molecular formula C11H8F3NO2 B6286019 N-[2-(Trifluoromethyl)phenyl]succinimide CAS No. 255873-69-9

N-[2-(Trifluoromethyl)phenyl]succinimide

Cat. No. B6286019
CAS RN: 255873-69-9
M. Wt: 243.18 g/mol
InChI Key: GFVZPEFWEBGGJK-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)phenyl]succinimide (TFMSI) is an organic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 253.22 g/mol and a melting point of 77-78 °C. TFMSI is a versatile compound that can be used in a variety of organic synthesis reactions, as well as in biochemical and physiological applications.

Scientific Research Applications

N-[2-(Trifluoromethyl)phenyl]succinimide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocycles, amines, and polymers. It has also been used to synthesize biologically active compounds, such as peptides, oligonucleotides, and small molecules. In addition, this compound has been used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

N-[2-(Trifluoromethyl)phenyl]succinimide acts as a nucleophilic reagent, which allows it to react with a variety of substrates. The reaction occurs through a nucleophilic substitution mechanism, in which the this compound molecule attacks the substrate, displacing a leaving group. The reaction is then followed by a deprotonation step, which results in the formation of the desired product.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs and other compounds on cell metabolism, and to study the effects of drugs on the nervous system. It has also been used to study the effects of drugs on the immune system, and to study the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[2-(Trifluoromethyl)phenyl]succinimide in laboratory experiments is that it is a versatile compound that can be used in a variety of organic synthesis reactions. It is also a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, this compound can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

In the future, N-[2-(Trifluoromethyl)phenyl]succinimide could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials, such as polymers and nanomaterials. In addition, this compound could be used to study the effects of drugs on the immune system and the cardiovascular system, as well as the effects of drugs on the nervous system. Finally, this compound could be used to study the effects of drugs on cell metabolism.

Synthesis Methods

N-[2-(Trifluoromethyl)phenyl]succinimide can be synthesized from the reaction between trifluoromethanesulfonyl chloride (TFMSCl) and N-phenylsuccinimide (NPSI). This reaction occurs in an aqueous medium, and produces a white precipitate of this compound. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and water. The reaction can also be catalyzed by a variety of acids and bases, such as hydrochloric acid, sulfuric acid, and sodium hydroxide.

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVZPEFWEBGGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876648
Record name o-CF3-N-phenylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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